molecular formula C6H8O3 B1679622 3-(Prop-2-yn-1-yloxy)propanoic acid CAS No. 55683-37-9

3-(Prop-2-yn-1-yloxy)propanoic acid

Cat. No. B1679622
CAS RN: 55683-37-9
M. Wt: 128.13 g/mol
InChI Key: GMFDYXLFHSFUHE-UHFFFAOYSA-N
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Description

“3-(Prop-2-yn-1-yloxy)propanoic acid” is a chemical compound with the molecular formula C6H8O3 . It contains a total of 16 bonds, including 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether .


Molecular Structure Analysis

The molecular structure of “3-(Prop-2-yn-1-yloxy)propanoic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Prop-2-yn-1-yloxy)propanoic acid” is 128.13 g/mol . The compound should be stored in a dry place, under -20°C .

Scientific Research Applications

  • Enantioselective Synthesis in Organic Chemistry

    • 3-(Prop-2-yn-1-yloxy)propanoic acid derivatives are used in asymmetric synthesis. An example is the enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates, achieved through reactions involving quinidine, highlighting the compound's role in stereoselective organic synthesis (Basavaiah et al., 2001).
  • Structural and Crystallography Studies

    • The compound has been studied for its crystallographic properties. For instance, 3-(Prop-2-yn-1-yloxy)phthalonitrile's coplanar structure and interaction in crystals via C—H⋯N interactions are of interest in structural chemistry (Jan et al., 2013).
  • Pharmaceutical Intermediate Synthesis

    • Derivatives of 3-(Prop-2-yn-1-yloxy)propanoic acid are intermediates in synthesizing biologically active compounds. For instance, its derivatives are used in synthesizing 2-thioxo-1,3-thiazan-4-ones, highlighting its importance in pharmaceutical chemistry (Orlinskii, 1996).
  • Material Science and Polymer Chemistry

    • In the field of material science, derivatives of this acid, like phloretic acid, are explored as renewable building blocks for benzoxazine ring formation, indicating its potential in developing sustainable materials (Trejo-Machin et al., 2017).
  • Nuclear Magnetic Resonance (NMR) Studies

    • Compounds like 3-(trihydroxygermyl)propanoic acid, related to 3-(Prop-2-yn-1-yloxy)propanoic acid
    , have been studied using NMR to understand interactions with saccharides, indicating the compound's utility in detailed molecular interaction studies .
  • Synthesis of Novel Chemical Structures

    • The compound is used in the synthesis of unique chemical structures like methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate, illustrating its role in creating diverse and complex organic molecules (Gimalova et al., 2013).
  • Development of Antibiotics and Drug Quality Control

    • Derivatives of 3-(Prop-2-yn-1-yloxy)propanoic acid are explored in the development of new antibiotics, such as 3-Quinolin-4-one propanoic acids, and in the quality control of pharmaceuticals, showing the compound's significance in drug development and safety (Zubkov et al., 2016).
  • Fluorescence Studies in Biochemistry

    • 3-(Naphthalen-1-ylamino)propanoic acid, a derivative, is used as a fluorescent derivatizing agent for amino acids, indicating its application in biochemical analysis and assays (Frade et al., 2007).
  • Enzyme-Catalyzed Synthesis in Chiral Chemistry

    • The compound is involved in enzyme-catalyzed synthesis processes, like the synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids, showcasing its role in producing enantiomerically enriched compounds (Brem et al., 2010).

Safety And Hazards

The compound has a GHS signal word of “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-prop-2-ynoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-4-9-5-3-6(7)8/h1H,3-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFDYXLFHSFUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302043
Record name 3-(prop-2-yn-1-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-yn-1-yloxy)propanoic acid

CAS RN

55683-37-9
Record name 55683-37-9
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Record name 3-(prop-2-yn-1-yloxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(prop-2-yn-1-yloxy)propanoic acid
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Synthesis routes and methods

Procedure details

3-(Prop-2-ynyloxy)propionic acid was prepared from propargyl alcohol and ethyl 3-bromopropionate using methodology analogous to that describing the synthesis of 3-(but-3-yn-1-yloxy)propionic acid (Example XIX).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Abellán-Flos, BJJ Timmer, S Altun, T Aastrup… - Biosensors and …, 2019 - Elsevier
Quartz crystal microbalance (QCM) methodology has been adopted to unravel important factors contributing to the “cluster glycoside effect” observed in carbohydrate-lectin interactions. …
Number of citations: 11 www.sciencedirect.com
M Zheng, J Huo, X Gu, Y Wang, C Wu… - Journal of Medicinal …, 2021 - ACS Publications
Inspired by the success of dual-targeting drugs, especially bispecific antibodies, we propose to combine the concept of proteolysis targeting chimera (PROTAC) and dual targeting to …
Number of citations: 90 pubs.acs.org
KM Downey - 2018 - digital.library.adelaide.edu.au
The study of protein structure and interactions is pivotal in understanding the function and malfunction of complex biological systems. The structures of some proteins are unable to be …
Number of citations: 1 digital.library.adelaide.edu.au
KG Stevens - 2021 - digital.library.adelaide.edu.au
Mass spectrometry has critical roles in analytical chemistry, biomedical research and the diagnosis and treatment of human disease. Its ability to unambiguously identify and quantify a …
Number of citations: 0 digital.library.adelaide.edu.au
HM Sanders - 2020 - digital.library.adelaide.edu.au
Complications with protein homeostasis, genetic mutations or post-translational modifications can lead to deficits in the correct folding, and therefore function, of proteins. These …
Number of citations: 3 digital.library.adelaide.edu.au
TE Gloe - 2016 - core.ac.uk
Pathogenic Escherichia coli (E. coli) bacteria are responsible for a number of infectious diseases, such as neonatal meningitis, urinary tract infections, and gastroenteritis. Initiated by …
Number of citations: 4 core.ac.uk
ER Bubner - 2021 - digital.library.adelaide.edu.au
Snake venom is a sophisticated lethal weapon system designed to immobilise and debilitate prey. It is comprised of various bioactive compounds including proteins which contribute to …
Number of citations: 0 digital.library.adelaide.edu.au

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